
2,4-Dibromo-1-iodobenzène
Vue d'ensemble
Description
2,4-Dibromo-1-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₃Br₂I. It is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity, making it a valuable reagent in synthetic and catalytic applications .
Applications De Recherche Scientifique
2,4-Dibromo-1-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
2,4-Dibromo-1-iodobenzene is a halogenated aromatic compound
Mode of Action
It’s known that halogenated aromatic compounds can undergo metabolic activation to form reactive intermediates, which can covalently bind to biological macromolecules . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and potential to form covalent bonds with biological macromolecules .
Pharmacokinetics
It’s predicted that the compound has low gastrointestinal absorption and is a substrate for cyp1a2 and cyp2c9 . The compound’s lipophilicity (Log Po/w) is predicted to be 2.6 (iLOGP) and 3.95 (XLOGP3) , which could impact its bioavailability and distribution.
Result of Action
The influence is associated with an absorption in the visible region and is possibly responsible for the enhanced reactivity of the 1,2-dihalobenzene molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-1-iodobenzene. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols . Furthermore, the compound’s reactivity and stability could be influenced by factors such as temperature, pH, and presence of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-iodobenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods: Industrial production of 2,4-Dibromo-1-iodobenzene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of halogenated reagents and the potential for hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and catalysts such as iron or aluminum chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Comparaison Avec Des Composés Similaires
- 1,3-Dibromo-4-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 1,4-Diiodobenzene
Comparison: 2,4-Dibromo-1-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2,4-dibromo-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWUUPHBAZERQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541567 | |
| Record name | 2,4-Dibromo-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-94-3 | |
| Record name | 2,4-Dibromo-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



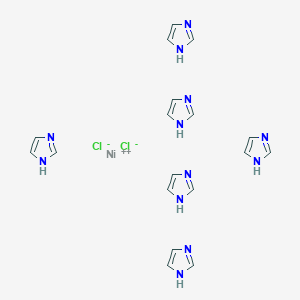
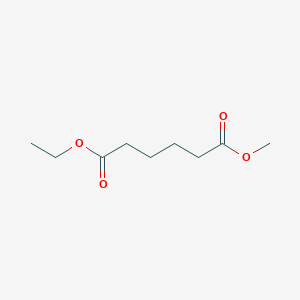

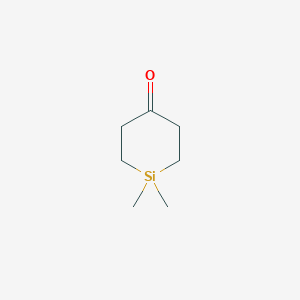
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
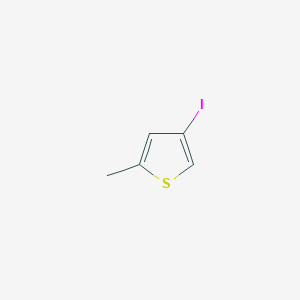
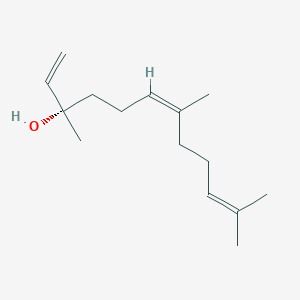
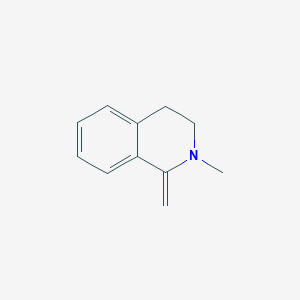
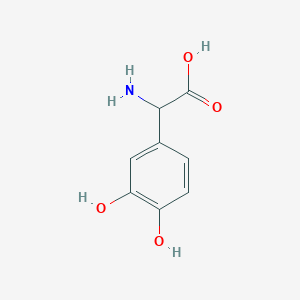
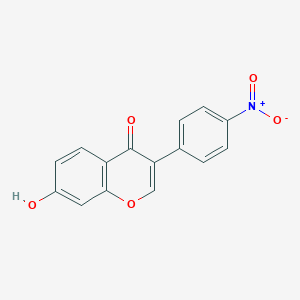
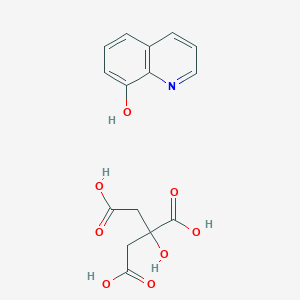
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
